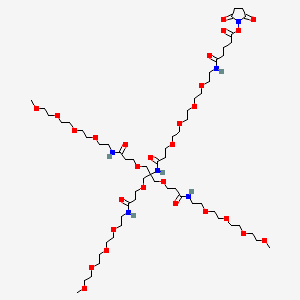
NHS-PEG4-(m-PEG4)3-ester
Overview
Description
NHS-PEG4-(m-PEG4)3-ester is a polyethylene glycol (PEG)-based compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound consists of a PEG chain with N-hydroxysuccinimide (NHS) ester groups, which are reactive towards primary amines, facilitating the covalent attachment of the PEG chain to various molecules .
Mechanism of Action
Target of Action
NHS-PEG4-(m-PEG4)3-ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins with primary amines (-NH2), such as proteins and amine-modified oligonucleotides .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester group in the compound can react with primary amines (-NH2) on the target protein very readily at pH 7-9 to form a stable, irreversible amide bond .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals the proteasome to degrade these proteins.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to the alteration of cellular processes that depend on these proteins, potentially leading to various biological effects.
Action Environment
The action of this compound is influenced by the pH of the environment. The NHS ester group in the compound reacts with primary amines (-NH2) on the target protein very readily at pH 7-9 . Therefore, the compound’s action, efficacy, and stability may be affected by factors that alter the pH of its environment.
Biochemical Analysis
Biochemical Properties
NHS-PEG4-(m-PEG4)3-ester interacts with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . The interaction occurs through the terminal NHS ester of the compound, which forms an amide bond with the primary amine, releasing the NHS .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an amide bond with primary amines. This reaction is facilitated by the NHS ester present in the compound . The resulting covalent bond allows the compound to become a part of the amine-containing molecule, potentially influencing its function and interactions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would largely depend on the stability of the compound and the nature of the experiment. As a reagent grade compound, it is typically used for research purposes . Information on its long-term stability, degradation, and effects on cellular function would require specific experimental data.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the amine-containing molecule it is attached to. The hydrophilic PEG spacer in the compound can increase its solubility in aqueous media , potentially influencing its distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHS-PEG4-(m-PEG4)3-ester typically involves the reaction of PEG with NHS under specific conditions. The NHS ester group is introduced to the PEG chain through a reaction with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
NHS-PEG4-(m-PEG4)3-ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, which can be found in proteins, peptides, and other biomolecules. The reaction conditions are generally mild, with the reaction taking place in aqueous or organic solvents at room temperature .
Major Products Formed
The major products formed from the reaction of this compound with primary amines are PEGylated biomolecules. These products have enhanced solubility, stability, and reduced immunogenicity, making them suitable for various applications in biotechnology and medicine .
Scientific Research Applications
NHS-PEG4-(m-PEG4)3-ester is widely used in scientific research due to its versatility and efficiency in modifying biomolecules. Some of its key applications include:
Comparison with Similar Compounds
NHS-PEG4-(m-PEG4)3-ester is unique due to its branched PEG structure and multiple NHS ester groups, which provide multiple sites for conjugation. Similar compounds include:
NHS-PEG4-azide: Contains an azide group instead of a methyl group, used for click chemistry applications.
NHS-PEG4-(m-PEG12)3-ester: Similar structure but with longer PEG chains, offering different solubility and stability properties.
NHS-PEG4-succinimidyl carbonate: Contains a succinimidyl carbonate group, used for different conjugation strategies.
These compounds share similar functionalities but differ in their specific applications and properties, making this compound a versatile and valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110N6O28/c1-75-25-28-83-41-44-87-37-33-80-22-14-62-53(68)9-18-91-49-60(50-92-19-10-54(69)63-15-23-81-34-38-88-45-42-84-29-26-76-2,51-93-20-11-55(70)64-16-24-82-35-39-89-46-43-85-30-27-77-3)65-56(71)12-17-78-31-36-86-47-48-90-40-32-79-21-13-61-52(67)5-4-6-59(74)94-66-57(72)7-8-58(66)73/h4-51H2,1-3H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQBAXMDMJPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H110N6O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)


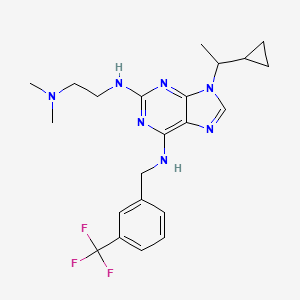

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
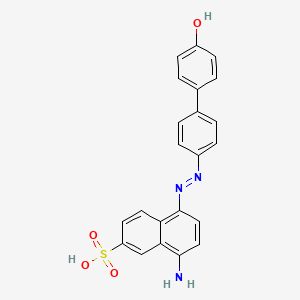
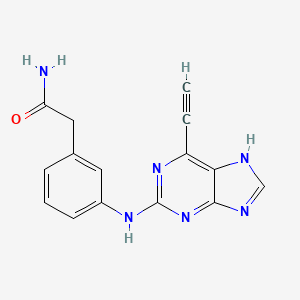

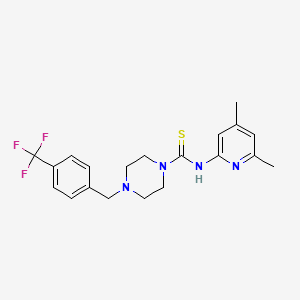
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
